H-Bond Donor: Free NH vs. N-Methyl Analog
The target compound possesses a free phthalimide NH (1 hydrogen-bond donor), whereas the closest commercial analog, N-(2-methyl-1,3-dioxoisoindolin-5-yl)-5-nitrothiophene-2-carboxamide (CAS 312614-36-1), is N-methylated and has zero hydrogen-bond donors on the isoindoline ring . Literature on the phthalimide-CRBN interface establishes that the imide NH forms a critical hydrogen bond with His378 of cereblon; N-alkylation ablates this interaction and abolishes CRBN-dependent neo-substrate recruitment, a mechanistic requirement for immunomodulatory imide drug (IMiD) and PROTAC activity [1].
| Evidence Dimension | Phthalimide NH hydrogen-bond donor count |
|---|---|
| Target Compound Data | 1 (free NH) |
| Comparator Or Baseline | CAS 312614-36-1 (N-methyl analog): 0 hydrogen-bond donors on isoindoline ring |
| Quantified Difference | 1 vs. 0 H-bond donors; N-alkylation eliminates CRBN His378 hydrogen-bond interaction [1] |
| Conditions | Structural comparison based on SMILES analysis and published CRBN co-crystal structures (PDB entries 4CI2, 5FQD) [1] |
Why This Matters
For any application requiring CRBN-dependent ubiquitination (PROTAC design, molecular glue screening), only the free-NH compound retains the essential cereblon-binding pharmacophore; N-alkylated analogs are mechanistically inert in this pathway.
- [1] Chamberlain, P.P. and Hamann, L.G. (2019) 'Development of targeted protein degradation therapeutics,' Nature Chemical Biology, 15, pp. 937–944. View Source
